molecular formula C13H15ClO B13055806 5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL CAS No. 2088367-38-6

5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL

Cat. No.: B13055806
CAS No.: 2088367-38-6
M. Wt: 222.71 g/mol
InChI Key: YILCSQCUDRNPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL is a chemical compound with a complex structure that includes a chloro group, a methyl group, and a tetrahydro-biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL typically involves multiple steps. One common method includes the reaction of a chloro-substituted benzene derivative with a methyl-substituted cyclohexanone under acidic conditions. The reaction is often carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methyl-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2088367-38-6

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-(cyclohexen-1-yl)-5-methylphenol

InChI

InChI=1S/C13H15ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h5,7-8,15H,2-4,6H2,1H3

InChI Key

YILCSQCUDRNPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.